![molecular formula C24H25ClN6O2 B2828213 8-(4-benzylpiperazin-1-yl)-7-(4-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 898464-16-9](/img/structure/B2828213.png)
8-(4-benzylpiperazin-1-yl)-7-(4-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(4-benzylpiperazin-1-yl)-7-(4-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C24H25ClN6O2 and its molecular weight is 464.95. The purity is usually 95%.
BenchChem offers high-quality 8-(4-benzylpiperazin-1-yl)-7-(4-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(4-benzylpiperazin-1-yl)-7-(4-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmacokinetics and Toxicity
Research on compounds structurally related to 8-(4-benzylpiperazin-1-yl)-7-(4-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione, such as benzylpiperazine (BZP), has shown that these substances have significant pharmacokinetic variability and potential for toxicity. Studies have documented the pharmacokinetics of BZP in humans, revealing that it can be detected in plasma for up to 30 hours following oral administration. The elimination half-life for BZP was found to be approximately 5.5 hours, with a clearance rate of 99L/h, indicating rapid metabolism and elimination from the body (Antia et al., 2009).
Potential for Radioimmunotherapy in Cancer Treatment
Another avenue of research related to compounds structurally akin to the specified chemical involves the use of benzyl isothiocyanate derivatives in radioimmunotherapy for cancer treatment. One study explored the use of BrE-3, a monoclonal antibody labeled with indium-111 and yttrium-90, for targeting breast cancer tissue. This research demonstrated minimal toxicity and suggested a potentially useful therapeutic index for treating metastatic breast cancer, indicating that similar compounds might have applications in targeted cancer therapies (Denardo et al., 1997).
Interaction with the Serotonergic System
Compounds like m-chlorophenylpiperazine (mCPP), which share structural characteristics with the compound , have been used extensively in psychiatric research to explore the serotonergic system's role in mood and anxiety disorders. mCPP has been observed to cause significant increases in cortisol and prolactin levels in humans, indicative of its interaction with serotonin receptors. This interaction suggests a potential research application for compounds with a similar structure in understanding the neurobiological mechanisms underlying psychiatric conditions (Gijsman et al., 1998).
Serotonin Receptor Hypersensitivity in Panic Disorder
Research utilizing compounds like mCPP has indicated a hypersensitive postsynaptic serotonin receptor system in some patients with panic disorder. In a study, immediate placebo-corrected behavioral responses to mCPP in patients with panic disorder versus control groups showed that patients with panic disorder became more anxious and were more likely to experience panic attacks. This finding underscores the potential for utilizing structurally related compounds in researching the pathophysiology of panic disorder and other anxiety-related conditions (Kahn et al., 1988).
Propiedades
IUPAC Name |
8-(4-benzylpiperazin-1-yl)-7-[(4-chlorophenyl)methyl]-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN6O2/c1-28-21-20(22(32)27-24(28)33)31(16-18-7-9-19(25)10-8-18)23(26-21)30-13-11-29(12-14-30)15-17-5-3-2-4-6-17/h2-10H,11-16H2,1H3,(H,27,32,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALARQBBYCNWXKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CC4=CC=CC=C4)CC5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(4-benzylpiperazin-1-yl)-7-(4-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.